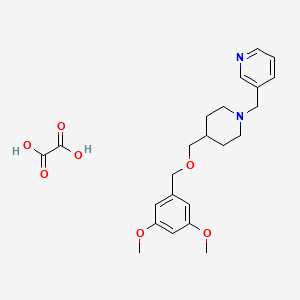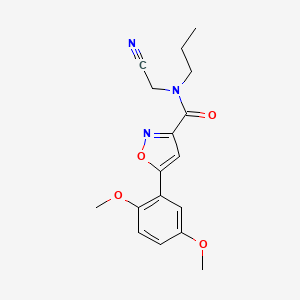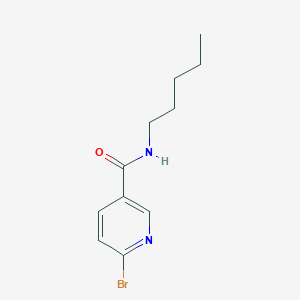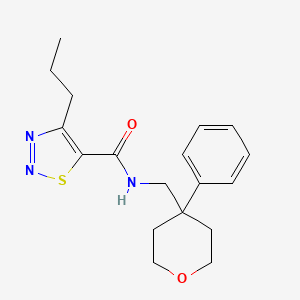
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective dopamine D3 receptor antagonist and has been studied for its potential use in treating addiction and other neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A significant application of compounds structurally related to "3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate" lies in their synthesis and subsequent structural analysis. For instance, a novel compound was synthesized through a reaction involving 1-(4-methylbenzyl)piperidin-4-one oxime and 2-chloro-5-chloromethylpyridine, followed by comprehensive characterization using elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction. This process underscored the nonplanar molecular structure and provided insights into the compound's bioactivity, notably its broad inhibitory activities toward fungi at certain concentrations (Xue Si-jia, 2011).
Quantum Chemical and Molecular Dynamics Simulations
Another area of application is in the computational modeling of these compounds to predict their behavior and interaction with other molecules. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This approach enables the prediction of inhibition efficiencies, aiding in the development of more effective corrosion inhibitors (S. Kaya et al., 2016).
Role in Enzymatic Processes and Molecular Interactions
Compounds similar to "this compound" have been studied for their role in enzymatic processes and molecular interactions. For example, certain piperidine derivatives have been evaluated in models of compulsive food consumption, indicating their potential in modulating feeding, arousal, stress, and drug abuse through interactions with orexin receptors (L. Piccoli et al., 2012).
Electropolymerization and Material Science Applications
In the field of material science, derivatives of pyrrole and piperidine have been utilized in the electropolymerization process to yield conducting polymers with low oxidation potentials. These materials demonstrate significant stability in their conducting form, making them suitable for various electronic and electrochemical applications (G. Sotzing et al., 1996).
Pharmacological Applications
In pharmacology, structurally related compounds have been synthesized and evaluated for their potential as anti-Alzheimer's agents. These studies involve the design, synthesis, and biological evaluation of novel derivatives, aiming to develop effective treatments for neurodegenerative diseases (M. Gupta et al., 2020).
Propiedades
IUPAC Name |
3-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.C2H2O4/c1-24-20-10-19(11-21(12-20)25-2)16-26-15-17-5-8-23(9-6-17)14-18-4-3-7-22-13-18;3-1(4)2(5)6/h3-4,7,10-13,17H,5-6,8-9,14-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWNSSEAAOJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CN=CC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)



![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)


![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)



